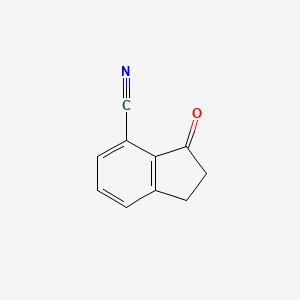

2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

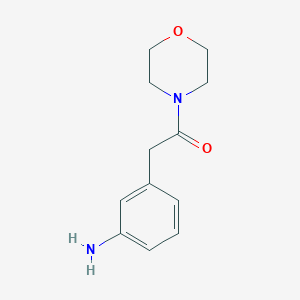

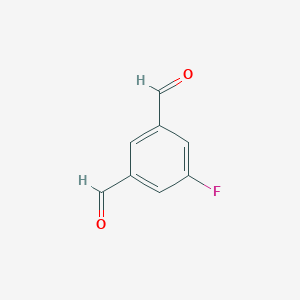

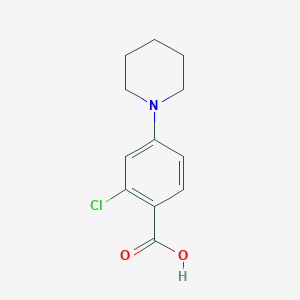

2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile is a chemical compound with the CAS Number: 215362-26-8 . It is a solid substance at room temperature . This compound is used as a reagent in the preparation and anticonvulsant activity of imidazoindenopyrazinone carboxylic acid derivatives as AMPA antagonists .

Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile is represented by the linear formula C10H7NO . The molecular weight of this compound is 157.17 .Chemical Reactions Analysis

2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile is used as a reagent in the preparation of imidazoindenopyrazinone carboxylic acid derivatives . These derivatives have anticonvulsant activity and act as AMPA antagonists .Physical And Chemical Properties Analysis

2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile is a solid substance at room temperature . It has a molecular weight of 157.17 and a boiling point of 332.587°C at 760 mmHg .科学的研究の応用

Synthetic Pathways and Chemical Properties

A novel route for synthesizing 3-(dialkylamino)-1,2-dihydro-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles was identified, leveraging heptalenecarbaldehydes and aromatic aldehydes with 3-(dicyanomethylidene)-indan-1-one. This process, facilitated by secondary amines, yields compounds with broad absorption bands in UV/VIS spectra, indicating significant merocyanine systems. These compounds, upon dehydrogenation, exhibit blue-green fluorescence, showcasing their potential in material sciences and organic electronics due to their unique optical properties (Landmesser, Linden, & Hansen, 2008).

Applications in Organic Photovoltaics

Research into nonfullerene polymer solar cells has leveraged derivatives of 2,3-dihydro-3-oxo-1H-indene-4-carbonitrile, leading to the development of high-efficiency organic photovoltaics. Notably, twisted main-chain configurations of these derivatives result in significant blue shifts and complementary absorption with wide-bandgap polymers, optimizing the photovoltaic performance and demonstrating the versatility of these compounds in renewable energy technologies (Wang et al., 2018).

Chemical Synthesis and Material Development

An efficient multicomponent reaction has been developed for preparing indeno[1,2-b]pyridine and benzo[h]quinoline derivatives, showcasing the versatility of 2,3-dihydroinden-1-one derivatives in synthesizing complex heterocyclic compounds. This method, characterized by short reaction times and simplicity, highlights the potential of 2,3-dihydro-3-oxo-1H-indene-4-carbonitrile derivatives in medicinal chemistry and material sciences (Rong, Han, Jiang, & Tu, 2009).

Photophysical Properties and Analysis

Studies focusing on the molecular and crystal structure of related compounds have provided insights into their photophysical properties. Such analyses contribute to a deeper understanding of the structural features that govern the optical behavior of these compounds, underscoring their potential applications in optical materials and electronic devices (Jansone, Belyakov, Fleisher, Leite, & Lukevics, 2007).

Safety And Hazards

特性

IUPAC Name |

3-oxo-1,2-dihydroindene-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c11-6-8-3-1-2-7-4-5-9(12)10(7)8/h1-3H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHKVONJPYQVJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC=C2C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443642 |

Source

|

| Record name | 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile | |

CAS RN |

215362-26-8 |

Source

|

| Record name | 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B1313167.png)

![Imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1313169.png)

![Imidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B1313177.png)

![2,8-Diazaspiro[4.5]decan-3-one](/img/structure/B1313187.png)

![3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1313192.png)